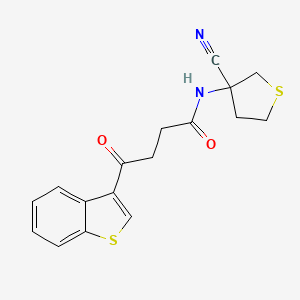![molecular formula C19H20N2O4S B2851983 4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-26-0](/img/structure/B2851983.png)
4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring substituted with a phenylsulfonyl group and a 4-methylbenzoyl group linked via an oxyimino group . The exact 3D structure would require further computational analysis or experimental data.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.44. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Analytical Applications
One study focused on the synthesis of new derivatives involving similar compounds and their potential analytical applications. These derivatives showed good antimicrobial activities towards pathogenic Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing antimicrobial agents or coatings that could be useful in medical devices or as part of infection control measures in healthcare settings (Makki et al., 2016).
Anticancer Potential
Another study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some synthesized compounds exhibited strong anticancer activity, indicating the potential of such compounds in developing new anticancer drugs (Rehman et al., 2018).
Fluorescent pH Sensors
Research has also led to the development of novel fluorescent pH sensors based on derivatives of the compound. These sensors showed significant fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, highlighting their potential use in biological and chemical sensing applications (Cui et al., 2004).
Antibacterial Study
A study synthesized N-substituted derivatives involving a related compound and evaluated their antibacterial activity. The compounds exhibited moderate to significant activity against various bacteria, suggesting potential applications in developing new antibacterial drugs or coatings (Khalid et al., 2016).
Neuroprotective Agents
Research into neuroprotective agents led to the synthesis of derivatives with potential central nervous system benefits. These compounds showed promising results in preclinical models, suggesting potential therapeutic applications in treating neurological disorders (Sugimoto et al., 1990).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-15-7-9-16(10-8-15)19(22)25-20-17-11-13-21(14-12-17)26(23,24)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULDDLRBGNRHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
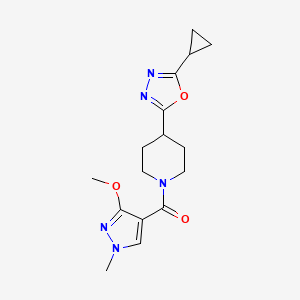
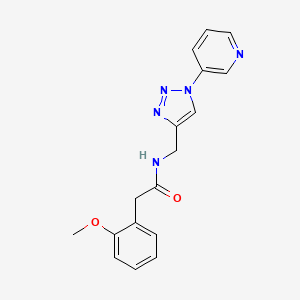
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2851903.png)

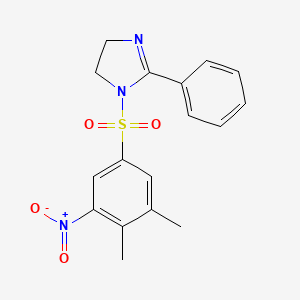
![N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2851908.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 3-bromoadamantane-1-carboxylate](/img/structure/B2851909.png)
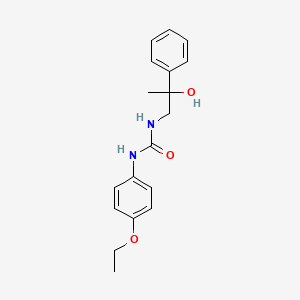
![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile](/img/structure/B2851914.png)
![1-[(Furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2851917.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2851920.png)
![1-(Phenylsulfonyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2851921.png)
